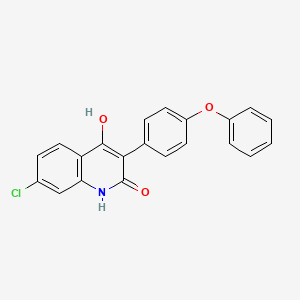

7-chloro-4-hydroxy-3-(4-phenoxyphenyl)-2(1H)-Quinolinone

Description

7-Chloro-4-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinolinone is a quinolinone derivative characterized by a chlorine substituent at position 7, a hydroxyl group at position 4, and a 4-phenoxyphenyl moiety at position 2. This structure confers unique electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions. The compound's synthesis likely involves palladium-catalyzed cross-coupling reactions, similar to methods described for related quinolinones .

Properties

CAS No. |

142326-60-1 |

|---|---|

Molecular Formula |

C21H14ClNO3 |

Molecular Weight |

363.8 g/mol |

IUPAC Name |

7-chloro-4-hydroxy-3-(4-phenoxyphenyl)-1H-quinolin-2-one |

InChI |

InChI=1S/C21H14ClNO3/c22-14-8-11-17-18(12-14)23-21(25)19(20(17)24)13-6-9-16(10-7-13)26-15-4-2-1-3-5-15/h1-12H,(H2,23,24,25) |

InChI Key |

PDJGPBAMXFVBLT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(C4=C(C=C(C=C4)Cl)NC3=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Chlorination of the Quinolinone Core

Chlorinating agents such as POCl₃ or SOCl₂ react with the hydroxyl group at position 4, forming a chloro intermediate. For example, refluxing 4-hydroxyquinolinone derivatives with POCl₃ in dichloroethane at 80°C for 6 hours yields the corresponding 4-chloro compound. Subsequent hydrolysis under acidic conditions regenerates the hydroxyl group while retaining the chloro substituent.

Pre-Chlorinated Precursors

Alternatively, starting with 7-chloro-4-hydroxyquinolin-2(1H)-one avoids post-cyclization halogenation. This precursor is synthesized via cyclization of 3-chloro-N-(3-hydroxyphenyl)propanamide under AlCl₃ catalysis, as described in antimalarial quinolone syntheses.

Introducing the 4-Phenoxyphenyl Group at Position 3

The 3-(4-phenoxyphenyl) moiety is installed via Suzuki-Miyaura coupling or nucleophilic aromatic substitution :

Suzuki-Miyaura Cross-Coupling

-

Iodination : Treating 7-chloro-4-hydroxyquinolin-2(1H)-one with iodine and n-butylamine in dimethylformamide (DMF) introduces an iodine atom at position 3.

-

Coupling : Reacting the iodinated intermediate with 4-phenoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O at 85°C yields the target diaryl ether.

Reaction Conditions

Nucleophilic Aromatic Substitution

An alternative route involves substituting a 3-nitro or 3-fluoro group on the quinolinone core with 4-phenoxyphenol under basic conditions (e.g., K₂CO₃ in DMSO at 120°C). This method avoids transition-metal catalysts but requires electron-deficient aromatic systems.

Hydroxylation and Final Functionalization

The 4-hydroxy group is typically retained throughout the synthesis but may require protection and deprotection:

-

Protection : Methyl or ethyl ethers (e.g., using ethyl iodide/K₂CO₃) shield the hydroxyl group during harsh reactions.

-

Deprotection : Hydrolysis with HBr/acetic acid (50% v/v) at 90°C cleaves the ether, regenerating the hydroxyl group.

Purification and Characterization

Final purification employs silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Purity is assessed via HPLC, with reported values exceeding 93%.

Spectroscopic Data

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Friedel-Crafts + Suzuki | High regioselectivity | Requires Pd catalysts | 60–72% |

| Pre-chlorinated + SₙAr | No metal catalysts | Limited to electron-deficient systems | 50–65% |

Scalability and Industrial Considerations

Large-scale production favors the Friedel-Crafts/Suzuki hybrid route due to:

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-hydroxy-3-(4-phenoxyphenyl)-2(1H)-Quinolinone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to modify the quinolinone core.

Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinolinone ketone, while substitution could introduce various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 363.79 g/mol. Its structure features a quinolinone core, which is known for various pharmacological properties.

Pharmacological Applications

1. Anticancer Activity

Research has demonstrated that derivatives of quinolinone compounds exhibit anticancer properties. For instance, studies indicate that 7-chloro-4-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinolinone can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways .

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases. Its efficacy was evaluated in various models, revealing its potential to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

3. Antinociceptive Effects

Studies have indicated that this compound possesses antinociceptive properties, which could be beneficial in pain management therapies. The structure-activity relationship analysis suggests that modifications to the quinolinone framework can enhance its effectiveness against nociception .

4. Antimicrobial Activity

The compound's derivatives have been tested for antimicrobial activity against various pathogens, showing effectiveness against both Gram-positive and Gram-negative bacteria. This makes it a potential candidate for developing new antimicrobial agents .

Case Study 1: Anticancer Mechanisms

A study published in a reputable journal explored the anticancer mechanisms of this compound on breast cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The study provided quantitative data showing a significant reduction in cell viability at concentrations above 10 µM .

Case Study 2: Anti-inflammatory Effects

In another investigation focused on inflammatory models, the compound demonstrated a dose-dependent inhibition of COX-2 expression. In vivo experiments showed a significant reduction in edema formation in treated mice compared to controls, highlighting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 7-chloro-4-hydroxy-3-(4-phenoxyphenyl)-2(1H)-Quinolinone would depend on its specific biological target. Generally, quinolinones can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Positional Isomers: 3-(2-Phenoxyphenyl) Isomer (CAS: Not listed): Differs in the phenoxy group position (2- vs. 4-Hydroxy-3-phenylquinolin-2(1H)-one (4A): Lacks chlorine and phenoxy groups. The phenyl group at position 3 provides less electron-withdrawing effects compared to 4-phenoxyphenyl, affecting redox properties and binding affinity .

- Halogen Substituents: 7-Chloro vs. 6-Chloro Derivatives: Compound 4D (6-chloro-7-methoxy-3-phenyl) shows reduced steric bulk compared to the target compound’s 7-chloro substituent, which may influence metabolic stability . Fluorinated Analogs: 7-Chloro-3-(4-fluorophenyl)-4-hydroxy-2(1H)-quinolinone (CAS: 142326-39-4) replaces phenoxyphenyl with fluorophenyl. Fluorine’s electronegativity enhances polarity but reduces lipophilicity compared to the phenoxy group .

Physicochemical Properties

- Melting Points and Solubility: Compound 4k (4-amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline) melts at 223–225°C. The target compound’s phenoxyphenyl group likely increases melting point due to enhanced crystallinity . Solubility: Methoxy groups (e.g., in 4B) improve aqueous solubility compared to the hydrophobic phenoxyphenyl substituent, which may limit bioavailability .

Biological Activity

7-Chloro-4-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinolinone, with the CAS number 142326-59-8, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 363.79 g/mol. The structure features a quinolinone core substituted with a chloro group and a phenoxyphenyl moiety, which may influence its biological interactions.

Antinociceptive and Anti-inflammatory Properties

Recent studies have indicated that derivatives of quinoline compounds exhibit significant antinociceptive and anti-inflammatory activities. For instance, related compounds like 7-chloro-4-(phenylselanyl)quinoline have shown promise in models of acute inflammation and nociception in mice, suggesting that structural modifications can enhance efficacy in these areas . The presence of the chloro and hydroxy groups in the quinolinone structure may be critical for these effects.

| Compound | Activity | Model |

|---|---|---|

| 7-Chloro-4-(phenylselanyl)quinoline | Antinociceptive | Mice models of nociception |

| This compound | Potentially similar effects | Hypothesized based on structural analogs |

Antibacterial Activity

The antibacterial potential of quinoline derivatives has also been explored. Compounds similar to this compound have demonstrated synergistic effects when combined with antibiotics against bacterial strains such as Pseudomonas aeruginosa. In vitro studies have shown enhanced survival rates in models treated with combinations of quinoline derivatives and standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Modifications at various positions on the quinoline ring can significantly alter their pharmacological profiles. For example, the introduction of different substituents at the phenoxy group can enhance selectivity and potency against specific biological targets .

Case Studies

- In Vivo Models : In a study utilizing Caenorhabditis elegans, treatment with a quinoline derivative improved survival rates against bacterial infections when used in combination with antibiotics, suggesting a potential role as an adjuvant in antibiotic therapy .

- Inflammation Models : Research into related compounds has shown that they can inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. The selectivity towards COX-2 over COX-1 suggests a favorable side effect profile for pain management applications .

Q & A

Q. What are the standard synthetic routes for 7-chloro-4-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinolinone?

The compound is typically synthesized via multi-step reactions involving catalysts like magnesium and ammonium chloride, with sodium hydroxide as a base in aqueous solvents. Key steps include cyclization of intermediates and purification via column chromatography or recrystallization. For example, highlights a one-step isomer-free synthesis using diethyl (ethoxymethylene)malonate as a solvent. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for yield and purity .

Q. What characterization techniques are essential for verifying the compound’s structure?

Post-synthesis characterization employs:

- Nuclear Magnetic Resonance (NMR) for confirming substituent positions and hydrogen/carbon environments.

- Mass Spectrometry (MS) for molecular weight validation.

- Infrared Spectroscopy (IR) to identify functional groups (e.g., hydroxy, carbonyl).

- High-Performance Liquid Chromatography (HPLC) for purity assessment. Thermal stability is analyzed via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) .

Q. How do structural features influence the compound’s bioactivity?

The 7-chloro and 4-hydroxy groups enhance antimicrobial and antioxidant properties by increasing electrophilicity and hydrogen-bonding capacity. The 4-phenoxyphenyl moiety contributes to lipophilicity, improving membrane permeability. Structure-activity relationship (SAR) studies in demonstrate that halogen substituents at the 7-position correlate with enhanced antibacterial activity against Gram-positive strains .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from variations in experimental design, such as:

- Assay conditions (e.g., pH, incubation time).

- Cell lines or microbial strains used (e.g., Gram-positive vs. Gram-negative bacteria).

- Dosage ranges and solvent effects (e.g., DMSO vs. aqueous buffers). To address this, replicate studies under standardized protocols and perform meta-analyses of SAR data. emphasizes comparing derivatives with controlled structural modifications to isolate critical functional groups .

Q. What strategies optimize reaction yields and crystallinity during synthesis?

Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility.

- Catalyst loading : Adjusting ammonium chloride ratios to accelerate cyclization.

- Purification : Column chromatography with ethyl acetate/hexane mixtures (1:1) enhances purity, as shown in . Slow evaporation of acetone solutions yields high-quality crystals for X-ray diffraction studies .

Q. How can computational methods guide the design of derivatives with improved pharmacological profiles?

- Molecular docking predicts binding affinities to target proteins (e.g., bacterial DNA gyrase).

- QSAR models correlate substituent electronic properties (e.g., Hammett constants) with bioactivity.

- ADMET prediction tools assess pharmacokinetic parameters (e.g., bioavailability, toxicity). supports these approaches by linking electron-withdrawing chloro groups to enhanced antimicrobial efficacy .

Q. What experimental approaches validate the compound’s mechanism of action in biological systems?

- Enzyme inhibition assays (e.g., measuring IC50 against topoisomerase IV).

- Cellular uptake studies using fluorescently tagged derivatives.

- Gene expression profiling to identify downstream targets. ’s structural analysis of π–π interactions in quinoline-chalcone hybrids provides a template for studying intermolecular binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.